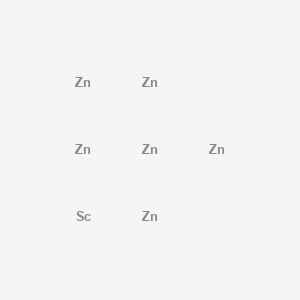
Scandium--zinc (1/6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scandium–zinc (1/6) is a compound formed by the combination of scandium and zinc in a specific stoichiometric ratio Scandium is a rare earth element known for its unique properties, while zinc is a transition metal widely used in various applications
準備方法
Synthetic Routes and Reaction Conditions: The preparation of scandium–zinc (1/6) involves several synthetic routes. One common method is the direct mixing of scandium and zinc in their elemental forms. This process typically requires high temperatures to facilitate the reaction between the two metals. Another method involves the reduction of scandium oxide with zinc in a molten salt medium. This method provides better control over the reaction conditions and yields a purer product.
Industrial Production Methods: Industrial production of scandium–zinc (1/6) often involves the use of hydrometallurgical and pyrometallurgical techniques. These methods include ore pre-treatment, leaching, solvent extraction, precipitation, and calcination. The choice of method depends on the availability of raw materials and the desired purity of the final product .
化学反応の分析
Types of Reactions: Scandium–zinc (1/6) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both scandium and zinc.
Common Reagents and Conditions: Common reagents used in the reactions of scandium–zinc (1/6) include acids, bases, and other metal salts. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions. For example, oxidation reactions may require elevated temperatures and the presence of an oxidizing agent .
Major Products Formed: The major products formed from the reactions of scandium–zinc (1/6) depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce oxides of scandium and zinc, while reduction reactions may yield elemental scandium and zinc .
科学的研究の応用
Scandium–zinc (1/6) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, it has potential applications in the development of new biomaterials and drug delivery systems. In medicine, scandium–zinc (1/6) is being explored for its potential use in imaging and diagnostic techniques. In industry, it is used in the production of high-strength alloys and other advanced materials .
作用機序
The mechanism of action of scandium–zinc (1/6) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation of reactants and the formation of intermediate species. In biological systems, scandium–zinc (1/6) may interact with cellular components, influencing processes such as protein synthesis and cell division. The specific pathways involved depend on the context in which the compound is used .
類似化合物との比較
Scandium–zinc (1/6) can be compared with other similar compounds, such as scandium–aluminum and scandium–magnesium alloys. These compounds share some properties with scandium–zinc (1/6), such as high strength and corrosion resistance. scandium–zinc (1/6) is unique in its specific combination of scandium and zinc, which imparts distinct electronic and catalytic properties. Other similar compounds include scandium–yttrium and scandium–titanium alloys, which also exhibit unique characteristics due to the presence of different elements .
特性
CAS番号 |
676605-79-1 |
|---|---|
分子式 |
ScZn6 |
分子量 |
437.2 g/mol |
IUPAC名 |
scandium;zinc |
InChI |
InChI=1S/Sc.6Zn |
InChIキー |
XQHFYYLMNCPIHT-UHFFFAOYSA-N |
正規SMILES |
[Sc].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



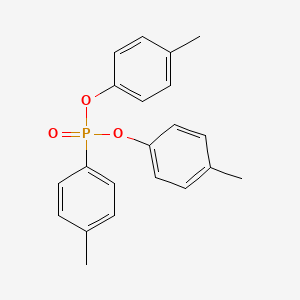
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)

![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
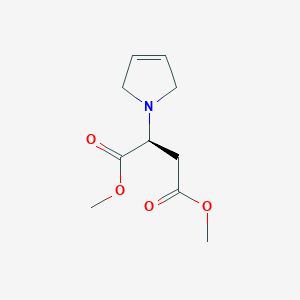
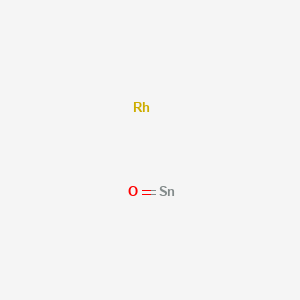
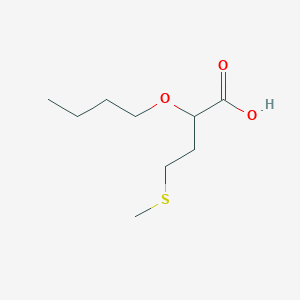
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
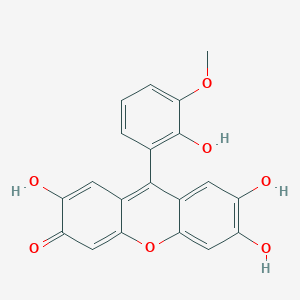

![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)


